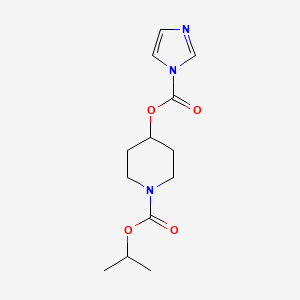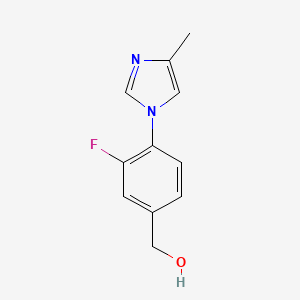![molecular formula C12H15F3N2O B12067790 N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethoxy)aniline with piperidine derivatives. One common method is the reductive amination of 2-(trifluoromethoxy)benzaldehyde with piperidine, followed by reduction to yield the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, potentially leading to biological activity. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine: Similar structure but with an ethyl group on the piperidine ring.
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine: Similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
Uniqueness
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs.
Propiedades
Fórmula molecular |
C12H15F3N2O |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16-17H,5-8H2 |
Clave InChI |
YVLDTBSQDADRPP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC2=CC=CC=C2OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


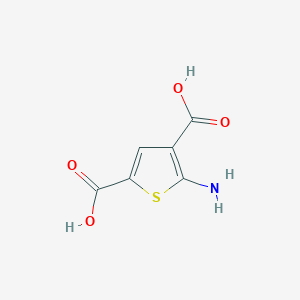
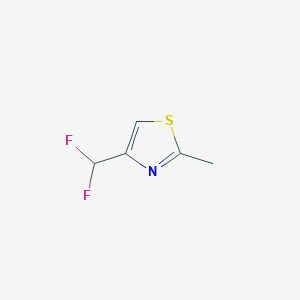


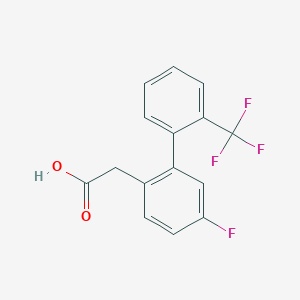
![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)


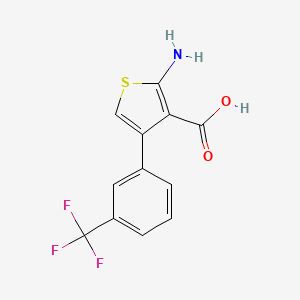

![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)

